![molecular formula C22H46NO3P B14245767 Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester CAS No. 335282-12-7](/img/structure/B14245767.png)
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester is a chemical compound with the molecular formula C22H46NO3P. It is a member of the phosphonic acid esters family, characterized by the presence of a phosphonic acid group bonded to an organic moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid esters typically involves several key methods:
Michaelis–Arbuzov Reaction: This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide.
Catalytic Cross-Coupling Reaction: This method involves the coupling of a phosphonate ester with an organic halide in the presence of a catalyst, often a palladium complex.
Mannich-Type Condensation: This method involves the condensation of a phosphonate ester with an amine and an aldehyde.
Industrial Production Methods
Industrial production of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester often involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphonate ester to a phosphonic acid.
Reduction: Reduction of the phosphonate ester can lead to the formation of phosphine derivatives.
Substitution: This reaction involves the replacement of one of the ester groups with another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out under anhydrous conditions.
Substitution: Alkyl halides, amines; typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Applications De Recherche Scientifique
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester can be compared with other similar compounds, such as:
Phosphonic Acid Esters: These compounds share a similar structural framework but differ in their specific organic moieties.
Phosphonic Acids: These compounds contain a phosphonic acid group but lack the ester functionality.
Uniqueness
This compound is unique due to its specific structural features, including the presence of an octylamino group and a cyclohexyl ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
335282-12-7 |
|---|---|
Formule moléculaire |
C22H46NO3P |
Poids moléculaire |
403.6 g/mol |
Nom IUPAC |
1-dibutoxyphosphoryl-N-octylcyclohexan-1-amine |
InChI |
InChI=1S/C22H46NO3P/c1-4-7-10-11-12-16-19-23-22(17-14-13-15-18-22)27(24,25-20-8-5-2)26-21-9-6-3/h23H,4-21H2,1-3H3 |
Clé InChI |
UPSYLWLXMYVWBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


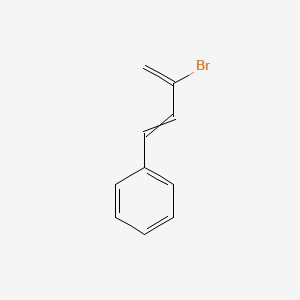
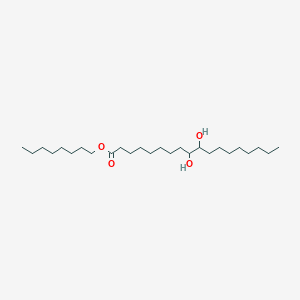

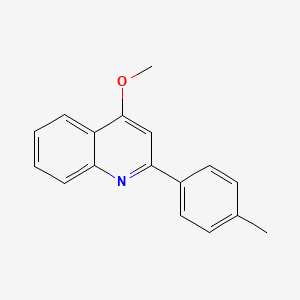
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
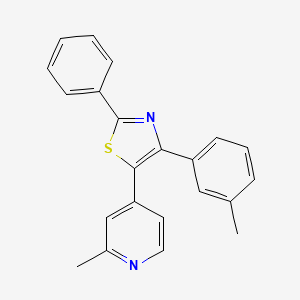

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)
![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
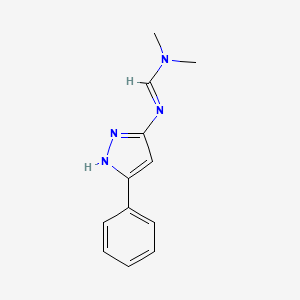

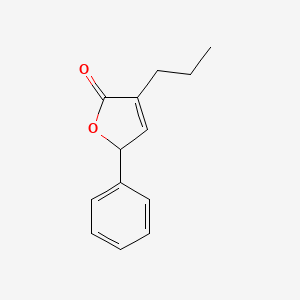
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
